molecular formula C14H7Br2Cl5O2 B13995563 2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) CAS No. 7144-63-0

2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol)

Cat. No.: B13995563
CAS No.: 7144-63-0
M. Wt: 544.3 g/mol
InChI Key: FCWMYJCEDIULDO-UHFFFAOYSA-N
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Description

2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) typically involves the reaction of 2,2,2-trichloroethane with 6-bromo-4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or brominated phenols, while reduction may produce dehalogenated compounds.

Scientific Research Applications

2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol)
  • 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol)
  • 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-methylphenol)

Uniqueness

What sets 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) apart from similar compounds is its specific halogenation pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

7144-63-0

Molecular Formula

C14H7Br2Cl5O2

Molecular Weight

544.3 g/mol

IUPAC Name

2-bromo-6-[1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2,2-trichloroethyl]-4-chlorophenol

InChI

InChI=1S/C14H7Br2Cl5O2/c15-9-3-5(17)1-7(12(9)22)11(14(19,20)21)8-2-6(18)4-10(16)13(8)23/h1-4,11,22-23H

InChI Key

FCWMYJCEDIULDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Br)O)C(Cl)(Cl)Cl)O)Br)Cl

Origin of Product

United States

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